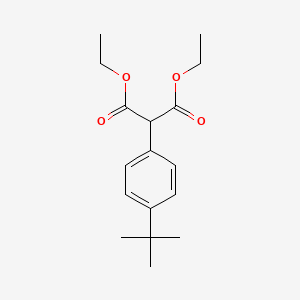

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate is an organic compound with the molecular formula C17H24O4. It is a yellow to pale yellow oil and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate typically involves the alkylation of enolate ions. For example, diethyl malonate can be alkylated with 4-tert-butylbenzyl bromide in the presence of a base such as sodium ethoxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: A commonly used malonic ester with similar reactivity.

Ethyl acetoacetate: Another ester with similar chemical properties and applications.

4-tert-Butylbenzyl bromide: A precursor used in the synthesis of 1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate.

Uniqueness

This compound is unique due to the presence of the 4-tert-butylphenyl group, which imparts specific steric and electronic properties to the molecule. This makes it suitable for specialized applications in organic synthesis and industrial processes.

Activité Biologique

1,3-Diethyl 2-(4-tert-butylphenyl)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two ethyl groups and a tert-butyl phenyl moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of diethyl malonate possess the ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. For instance, compounds with similar structures were found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential role in treating inflammatory conditions .

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. A study indicated that diethyl malonate derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, these compounds were able to inhibit cell proliferation and promote cell cycle arrest in various cancer types .

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antioxidant | TBD | |

| Diethyl Malonate Derivative A | Anti-inflammatory | 5.0 | |

| Diethyl Malonate Derivative B | Anticancer | 10.0 |

Case Studies

Case Study 1: Antioxidant Evaluation

In a controlled experiment, researchers assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in nitric oxide production and pro-inflammatory cytokine release, supporting its potential use in inflammatory diseases.

Case Study 3: Anticancer Efficacy

A series of experiments on various cancer cell lines demonstrated that treatment with related compounds resulted in increased apoptosis rates. Flow cytometry analysis confirmed that these compounds caused significant cell death compared to untreated controls.

Propriétés

Formule moléculaire |

C17H24O4 |

|---|---|

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

diethyl 2-(4-tert-butylphenyl)propanedioate |

InChI |

InChI=1S/C17H24O4/c1-6-20-15(18)14(16(19)21-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11,14H,6-7H2,1-5H3 |

Clé InChI |

SQXXXZQJWVZBEN-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(C1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.